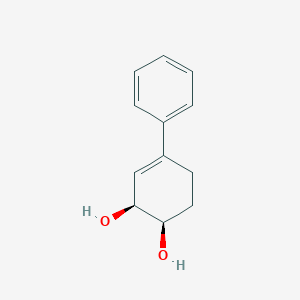
3-Cyclohexene-1,2-diol, 4-phenyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- is an organic compound characterized by a cyclohexene ring with two hydroxyl groups at the 1 and 2 positions and a phenyl group at the 4 position The “cis-” designation indicates that the hydroxyl groups are on the same side of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- typically involves the hydroxylation of 4-phenylcyclohexene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds under mild conditions and results in the formation of the cis-diol .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microbial synthesis using engineered strains of bacteria such as Pseudomonas putida has been explored for the production of similar diols .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the diol can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
cis-3,5-Cyclohexadiene-1,2-diol: Similar structure but with a different arrangement of double bonds.
4-Phenyl-1-cyclohexene: Lacks the hydroxyl groups present in 3-Cyclohexene-1,2-diol, 4-phenyl-, cis-.
1,2-Dibromocyclopentane: A cyclopentane derivative with bromine substituents instead of hydroxyl groups.
Uniqueness
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- is unique due to the presence of both hydroxyl and phenyl groups on the cyclohexene ring, which imparts distinct chemical and biological properties. The cis-configuration of the hydroxyl groups also contributes to its specific reactivity and interactions with other molecules .
Properties
CAS No. |
90135-58-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R,2S)-4-phenylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,8,11-14H,6-7H2/t11-,12+/m1/s1 |
InChI Key |
AAJIYIUKPOJDBS-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC(=C[C@@H]([C@@H]1O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=CC(C1O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















